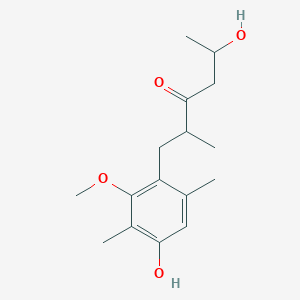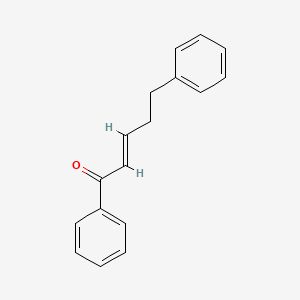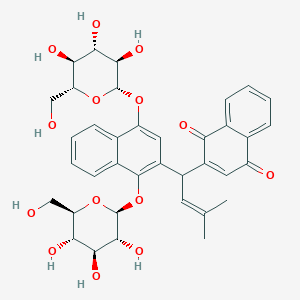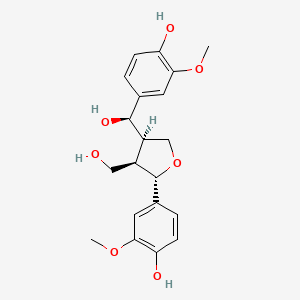![molecular formula C12H11N3O B1249090 4-ピリジン-4-イル-1,5,6,7-テトラヒドロピロロ[3,2-c]ピリジン-4-オン CAS No. 845714-00-3](/img/structure/B1249090.png)
4-ピリジン-4-イル-1,5,6,7-テトラヒドロピロロ[3,2-c]ピリジン-4-オン
概要
説明
PHA-767491は、細胞周期7(CDC7)およびサイクリン依存性キナーゼ9(CDK9)の強力な阻害剤です。この化合物は当初、DNA複製開始に関与するキナーゼであるCDC7および転写調節に関与するCDK9を阻害する能力によって特定されました。 この化合物は、特に腫瘍学および神経変性疾患の分野におけるさまざまな科学研究用途で有望であることが示されています .
科学的研究の応用
PHA-767491 has a broad spectrum of scientific research applications, including:
Oncology: It has shown potential as an anticancer agent by inhibiting CDC7 and CDK9, leading to the suppression of tumor cell proliferation and induction of apoptosis
Neurodegenerative Diseases: The compound has demonstrated neuroprotective effects in models of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD), by reducing protein aggregation and inflammation.
作用機序
PHA-767491は、CDC7とCDK9を阻害することによりその効果を発揮します。CDC7の阻害はDNA複製開始を阻止し、増殖細胞の細胞周期停止とアポトーシスにつながります。CDK9の阻害は転写伸長を阻害し、Mcl-1やXIAPなどの抗アポトーシスタンパク質のダウンレギュレーションにつながります。 この二重阻害は、増殖経路と生存経路の両方を標的にし、PHA-767491をさまざまな癌細胞タイプに対して効果的です .
準備方法
合成経路および反応条件
PHA-767491は、コア構造の形成とその後の官能基化を含む一連の化学反応を通じて合成されます。合成経路には通常、以下の手順が含まれます。
- 縮合反応によるコア構造の形成。
- 阻害活性を高めるためのさまざまな置換基によるコア構造の官能基化。
- 再結晶またはクロマトグラフィーなどの技術を使用した最終生成物の精製。
工業生産方法
PHA-767491の工業生産には、化合物の大量生産のための合成経路のスケールアップが含まれます。このプロセスには、高収率と純度を確保するための反応条件の最適化が必要です。主な手順には、以下が含まれます。
- 温度、溶媒、反応時間などの反応条件の最適化。
- 大型反応器と精製装置の使用。
- 最終生成物の均一性と純度を確保するための品質管理対策 .
化学反応解析
反応の種類
PHA-767491は、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。
還元: 還元反応は、化合物上の官能基を修飾するために使用できます。
置換: 置換反応は、コア構造にさまざまな置換基を導入することができ、その活性を変化させる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムおよび水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 置換反応には、多くの場合、ハロゲン化物やアミンなどの求核剤が含まれます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は生物学的活性が変化した酸化誘導体を生成する可能性があり、置換反応は異なる阻害プロファイルを持つ類似体を作ることができます .
科学研究アプリケーション
PHA-767491は、次を含む幅広い科学研究用途を持っています。
化学反応の分析
Types of Reactions
PHA-767491 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different inhibitory profiles .
類似化合物との比較
PHA-767491は、CDC7とCDK9の二重阻害という点でユニークです。類似の化合物には以下が含まれます。
PHA-848125: 類似の抗癌特性を持つ別の二重CDC7/CDK9阻害剤。
PHA-793887: 異なる阻害プロファイルを持つ選択的CDK阻害剤。
PHA-690509: 異なる構造的特徴を持つCDC7阻害剤。
これらの化合物と比較して、PHA-767491は、特定の癌および神経変性疾患モデルで優れた有効性を示しており、汎用性の高い治療薬としての可能性を示しています .
特性
IUPAC Name |
2-pyridin-4-yl-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-9-7-11(8-1-4-13-5-2-8)15-10(9)3-6-14-12/h1-2,4-5,7,15H,3,6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXHSOUZPMHNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471069 | |
| Record name | PHA-767491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845714-00-3 | |
| Record name | PHA-767491 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845714003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHA-767491 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17043 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHA-767491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHA-767491 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M2GUN688C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




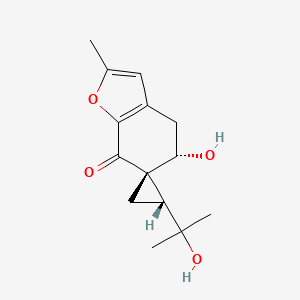

![(2E,4E,6S)-N-[N'-[4-(diaminomethylideneamino)butyl]carbamimidoyl]-2,6,10-trimethylundeca-2,4,9-trienamide](/img/structure/B1249013.png)

